molecular formula C10H8ClN3O2S B13999173 5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine CAS No. 105783-78-6

5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine

Cat. No.: B13999173
CAS No.: 105783-78-6
M. Wt: 269.71 g/mol
InChI Key: VUHOFYWUCQMFSA-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a 4-chlorophenyl group and a methanesulfonyl group attached to the triazine ring

Preparation Methods

The synthesis of 5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine typically involves the reaction of 4-chlorophenylhydrazine with methanesulfonyl chloride, followed by cyclization with cyanogen bromide. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-3-(methanesulfonyl)-1,2,4-triazine can be compared with other similar compounds, such as:

    4-Chlorophenylmethanesulfonyl chloride: This compound shares the 4-chlorophenyl and methanesulfonyl groups but lacks the triazine ring.

    Bis(4-chlorophenyl) sulfone: It contains two 4-chlorophenyl groups and a sulfone group but differs in its overall structure

Properties

CAS No.

105783-78-6

Molecular Formula

C10H8ClN3O2S

Molecular Weight

269.71 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-methylsulfonyl-1,2,4-triazine

InChI

InChI=1S/C10H8ClN3O2S/c1-17(15,16)10-13-9(6-12-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3

InChI Key

VUHOFYWUCQMFSA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC(=CN=N1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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